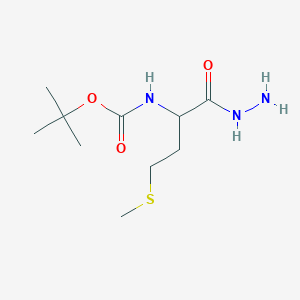

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate

Description

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative featuring a hydrazinyl group and a methylthio moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing anti-tubercular agents and hybrid conjugates. Its stereochemistry (S-configuration) and functional groups contribute to its reactivity and biological interactions. For instance, the hydrazinyl group enables condensation with carboxylic acids to form hydrazide derivatives, as seen in anti-tubercular drug candidates . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)12-7(5-6-17-4)8(14)13-11/h7H,5-6,11H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZANECBVWWSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Intermediate: The synthesis begins with the reaction of tert-butyl carbamate with an appropriate hydrazine derivative to form an intermediate compound.

Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-containing reagent under controlled conditions to introduce the methylthio group.

Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The hydrazinyl group can be reduced to form corresponding amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate has been investigated for its potential as a lead compound in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.

2. Antioxidant Activity:

Research indicates that compounds similar to (S)-tert-butyl derivatives exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases. These properties are explored in the context of neurodegenerative disorders, where oxidative damage plays a significant role .

3. Inhibitory Effects:

The compound has shown promise as an inhibitor of various enzymes involved in disease processes, including those related to cancer and neurodegeneration. For instance, studies have demonstrated that hydrazine derivatives can inhibit β-secretase and acetylcholinesterase, which are key targets in Alzheimer's disease research .

Biological Experiments

1. In Vitro Studies:

In vitro experiments utilizing astrocyte cell cultures have highlighted the protective effects of (S)-tert-butyl derivatives against amyloid beta-induced toxicity. These studies assess cell viability and the ability to modulate inflammatory responses, demonstrating the compound's potential in neuroprotection .

2. In Vivo Models:

Animal models have been employed to evaluate the efficacy of (S)-tert-butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate in reducing amyloid plaque formation and improving cognitive function. The results from these studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound in clinical settings .

Pharmaceutical Intermediates

(S)-tert-butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in the production of drugs targeting a range of diseases.

Case Studies

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Anti-tubercular Activity: The 3-chlorophenyl hydrazine derivatives (e.g., compounds from ) demonstrate potent activity against Mycobacterium tuberculosis, likely due to their ability to disrupt cell wall synthesis. However, their low yields (~26%) highlight synthetic challenges compared to benzylamino analogues (62% yield) .

- Synthetic Efficiency: The benzylamino derivative’s higher yield suggests that substituting hydrazinyl with less sterically hindered groups improves reaction efficiency.

Carbamate Derivatives with Heterocyclic Moieties

Compounds with alternative heterocycles or activation groups exhibit distinct physicochemical properties:

Key Observations :

- Piperidine/Piperazine Derivatives : Boc-L-Val-Pip and Boc-L-Val-NMP (84% yield) demonstrate superior synthetic efficiency compared to hydrazinyl analogues, likely due to the stability of piperidine intermediates.

- Benzotriazole Activation : Compound VII incorporates a benzotriazole group, which enhances electrophilicity for nucleophilic substitutions, making it useful in carbonic anhydrase inhibition.

Substituent-Driven Functional Differences

- Hydrazinyl vs. Amine Groups: Hydrazinyl derivatives show specificity for anti-tubercular activity, while benzylamino variants serve as peptide synthesis intermediates due to their nucleophilic reactivity.

Biological Activity

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate, also known by its CAS number 82689-12-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of (S)-tert-butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate is , with a molecular weight of 233.328 g/mol. The compound features a hydrazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing hydrazine groups have been shown to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.

- Antioxidant Properties : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

Antitumor Activity

Research indicates that (S)-tert-butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate exhibits significant antitumor activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to a reduction in cell viability by approximately 50% in breast cancer cells after 48 hours of exposure.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In one study, it was found to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 1: Anticancer Effects

In a controlled experiment involving human breast cancer cells, the administration of (S)-tert-butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate resulted in significant apoptosis as measured by flow cytometry. The study highlighted that the compound triggered caspase activation and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress-induced apoptosis.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at sub-MIC levels, the compound could inhibit biofilm formation, which is critical for the pathogenicity of these bacteria.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.